molecular formula HSO3(−)<br>HO3S- B076917 Hydrogen sulfite CAS No. 15181-46-1

Hydrogen sulfite

Cat. No. B076917
M. Wt: 81.07 g/mol
InChI Key: LSNNMFCWUKXFEE-UHFFFAOYSA-M
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Patent
US04524022

Procedure details

The composition of claim 1 wherein the nonionic surfactant is the 8.5 molar ethoxylate of nonylphenol in a 6:1 (wt:wt) blend with triethanolamine in an amount of about 25 wt. %; the anionic surfactant is sodium dodecylbenzene sulfonate in an amount of about 5 wt. %; the solvent is ethanol in an amount of about 4 wt. % and the hydrotrope is the sodium salt of dicyclopentadiene sulfonate formed by bisulfite addition to dicyclopentadiene in alcohol/water solution at a pH of about 7.2 and in an amount of about 2 wt. %.
[Compound]
Name
alcohol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dicyclopentadiene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CCCCCC[CH2:7][CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13](O)=[CH:14][CH:15]=1.N(CCO)(CCO)[CH2:18]CO.C([O:39][S:40](C1C=CC=CC=1)(=[O:42])=[O:41])CCCCCCCCCCC.[Na].[Na]>C(O)C>[S:40](=[O:39])([OH:42])[O-:41].[CH2:9]1[CH:10]2[CH:15]3[CH:14]=[CH:13][CH:12]([CH:11]2[CH:7]=[CH:8]1)[CH2:18]3 |f:2.3,^1:48,49|

Inputs

Step One
Name
alcohol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC=1C=CC(=CC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)(CCO)CCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Six
Name
dicyclopentadiene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S([O-])(O)=O
Name
Type
product
Smiles
C1C=CC2C1C3CC2C=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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